![molecular formula C9H12N2O2 B1273681 5-Amino-2-(dimethylamino)benzoic acid CAS No. 344303-78-2](/img/structure/B1273681.png)
5-Amino-2-(dimethylamino)benzoic acid
Overview
Description
5-Amino-2-(dimethylamino)benzoic acid (5-ADB) is an organic compound belonging to the family of amino benzoic acids. It is a white crystalline solid that is soluble in water and has a melting point of around 160°C. 5-ADB has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Scientific Research Applications
Proteomics Research
5-Amino-2-(dimethylamino)benzoic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate post-translational modifications.
Pharmaceutical Research
In the realm of pharmaceutical research, 5-Amino-2-(dimethylamino)benzoic acid shines as a crucial building block in the synthesis of innovative drug candidates . Its distinct chemical structure and properties enable the development of targeted therapies, addressing a spectrum of health conditions and improving patient outcomes.
Organic Intermediate
5-Amino-2-(dimethylamino)benzoic acid is used as a chemical and organic intermediate . An intermediate is a substance produced during the middle stages of a chemical reaction and is capable of reacting further to produce the desired end product.
Benzylic Substitution Reactions
The compound can participate in benzylic substitution reactions . These are reactions where a hydrogen atom on a benzene ring’s adjacent (benzylic) carbon is replaced by another group. This property makes it useful in various chemical syntheses.
Free Radical Reactions
5-Amino-2-(dimethylamino)benzoic acid can also participate in free radical reactions . Free radicals are atoms, molecules, or ions with unpaired electrons, making them highly reactive. This reactivity can be harnessed in various chemical reactions and processes.
Research Tool
properties
IUPAC Name |
5-amino-2-(dimethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,10H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROBFLSZISKPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384436 | |
Record name | 5-amino-2-(dimethylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(dimethylamino)benzoic acid | |
CAS RN |
344303-78-2 | |
Record name | 5-amino-2-(dimethylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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